molecular formula C19H19N3O2S B2709139 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958619-17-5

6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2709139
CAS No.: 958619-17-5
M. Wt: 353.44
InChI Key: JTIYXWBTVAUUML-UHFFFAOYSA-N
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Description

6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that features a pyrrolopyrimidine core with phenylpropyl and thiophenyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrimidine Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The phenylpropyl and thiophenyl groups can be introduced through substitution reactions, often using reagents like alkyl halides or thiophenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions could target the pyrrolopyrimidine core or the phenylpropyl group.

    Substitution: Various substitution reactions can occur, especially at the phenyl and thiophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, thiophenyl derivatives.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve binding to a receptor or enzyme, leading to modulation of a biochemical pathway. The phenylpropyl and thiophenyl groups could play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Similar compounds might include other pyrrolopyrimidines with different substituents.

    Comparison: Compared to other pyrrolopyrimidines, this compound’s unique substituents might confer distinct biological activities or chemical reactivity.

This outline provides a general framework for understanding the compound For more specific details, further research and experimental data would be necessary

Biological Activity

The compound 6-(3-phenylpropyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidines often involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis of related compounds has been achieved through microwave-assisted methods that enhance reaction efficiency and yield . The specific synthetic route for this compound may involve similar methodologies.

Antitumor Activity

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For example:

  • In vitro studies have shown that certain pyrrolo[3,4-d]pyrimidines inhibit the growth of human tumor cell lines with IC50 values in the nanomolar range. This suggests a potent cytotoxic effect against cancer cells .
  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis pathways critical for cell proliferation .

Apoptosis Induction

Compounds in this class have been reported to induce apoptosis in cancer cells:

  • Studies have demonstrated that treatment with these compounds leads to mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production, indicating activation of the intrinsic apoptotic pathway .

Antimicrobial Properties

Emerging evidence suggests that pyrrolo[3,4-d]pyrimidines may also possess antimicrobial activity:

  • Certain derivatives have shown effectiveness against various bacterial strains and fungi in preliminary studies. This opens avenues for potential development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents : The presence of phenylpropyl and thiophene groups is believed to enhance hydrophobic interactions with target proteins. This can improve binding affinity and selectivity towards specific biological targets such as DHFR.

Case Studies

Several studies have focused on related compounds within the pyrrolo[3,4-d]pyrimidine family:

  • Compound Evaluation : A study evaluated a series of pyrrolo[3,4-d]pyrimidines for their cytotoxic effects on various cancer cell lines. Results indicated that modifications at the 6-position significantly impacted potency against different targets.
    CompoundCell LineIC50 (nM)
    1CCRF-CEM66
    2MCF-710
    3A54925
  • Mechanistic Studies : Another investigation into the mechanism revealed that compounds targeting DHFR also affected folate transport mechanisms in resistant cancer cell lines. This highlights the importance of understanding transport dynamics for effective drug design.

Properties

IUPAC Name

6-(3-phenylpropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18-16-14(20-19(24)21-17(16)15-9-5-11-25-15)12-22(18)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11,17H,4,8,10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYXWBTVAUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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